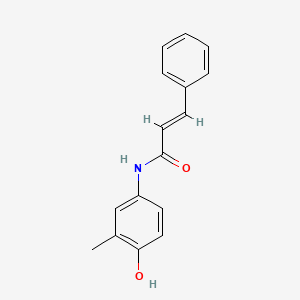![molecular formula C18H19FN4O3 B5583163 8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5583163.png)
8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a pyrazole ring, a fluorophenyl group, and a spiro linkage, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The spiro linkage is then formed through a series of cyclization reactions. Common reagents used in these steps include hydrazines, fluorobenzenes, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Chloroform: An organochlorine compound with different properties and applications.
Cyclopropanecarboxylic acid: Another organic compound with a distinct structure and reactivity.
Riluzole Related Compound A: A compound with similar structural features but different biological activities.
Uniqueness
8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its spirocyclic structure and the presence of both a pyrazole ring and a fluorophenyl group. This combination of features imparts specific chemical and biological properties that distinguish it from other compounds.
Propiedades
IUPAC Name |
8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c1-22-11-18(26-17(22)25)6-8-23(9-7-18)16(24)15-10-14(20-21-15)12-2-4-13(19)5-3-12/h2-5,10H,6-9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDPHNJOQPDBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5583083.png)
![4-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5583087.png)
![5-cyclobutyl-N-[2-(ethylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5583099.png)
![N,2,2-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5583102.png)
![2-[(11-Methyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B5583117.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5583144.png)
![6-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid](/img/structure/B5583151.png)
![(1R,5R)-N,N-dimethyl-6-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5583158.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5583170.png)
![(4S)-4-isopropyl-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5583178.png)

![[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B5583189.png)
![2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B5583197.png)
